1,3-Dihydrofuro[3,4-b]quinoxaline
Description
1,3-Dihydrofuro[3,4-b]quinoxaline is a fused heterocyclic compound featuring a quinoxaline core fused with a dihydrofuran ring at the [3,4-b] position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. Its planar polycyclic system enhances π-conjugation, which is critical for applications in optoelectronics and as a scaffold for bioactive molecules . Safety protocols for handling emphasize avoiding inhalation, skin contact, and storage in dry, ventilated environments .
Properties
CAS No. |
114096-83-2 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1,3-dihydrofuro[3,4-b]quinoxaline |
InChI |
InChI=1S/C10H8N2O/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2 |
InChI Key |
JBPRDVOGSJSKFT-UHFFFAOYSA-N |
SMILES |
C1C2=NC3=CC=CC=C3N=C2CO1 |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N=C2CO1 |
Synonyms |
Furo[3,4-b]quinoxaline, 1,3-dihydro- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Features
Key Observations :
- Ring Position: The [3,4-b] vs. [2,3-b] fusion in furoquinoxalines alters π-conjugation and bioactivity. For example, 2-(3-thienyl)-2,3-dihydrofuro[2,3-b]quinoxaline shows serotonin receptor affinity, whereas [3,4-b] derivatives are less explored pharmacologically .
- Heteroatom Influence: Replacing oxygen with sulfur (thieno) or selenium (selenadiazolo) enhances redox activity and alters optoelectronic properties .
Key Observations :
- The one-pot multicomponent synthesis of 1,3-Dihydrofuro[3,4-b]quinoxaline offers higher yields (e.g., 93% for 6c in ) compared to traditional stepwise methods .
- Stability Challenges: Some analogs, like dibenzo derivatives (6b), face isolation difficulties due to instability, whereas this compound is isolable under standard conditions .
Electrochemical and Optical Properties:
- Planarity: Dibenzo[f,h]furazano[3,4-b]quinoxaline exhibits a fully planar structure (XRD-confirmed), enhancing charge carrier mobility (0.01–0.03 cm² V⁻¹ s⁻¹) for organic electronics .
- Emission Profiles: Pyrazolo[3,4-b]quinoxaline derivatives emit green light (520–540 nm) with near-unity quantum yields, whereas furoquinoxalines are less studied for luminescence .
Preparation Methods
Synthesis of 2-Methyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-Dioxide (2)
Reaction of 1 with ethyl acetoacetate in ethanol at room temperature yields 2 via nucleophilic addition and cyclization. The fluorine atoms at positions 6 and 7 remain intact, providing opportunities for further functionalization. Key data:
-
Yield : 85–90%
-
Characterization : NMR (DMSO) δ 1.38 (t, 3H, MeCHO), 4.54 (q, 2H, CHO), 8.45 (dd, 1H, H-5, ), 8.60 (dd, 1H, H-8, ).
Bromination and Acetoxylation of Intermediate 2
Synthesis of 2-Bromomethyl-3-ethoxycarbonyl-6,7-difluoroquinoxaline 1,4-Dioxide (3)
Bromination of 2 with bromine in a DMF–chloroform mixture at 80–90°C introduces a bromomethyl group at position 2.
Conversion to 2-Acetoxymethyl Derivative (4)
Treatment of 3 with acetic acid and triethylamine in acetone replaces the bromine with an acetoxymethyl group.
-
Conditions : 5.5 mmol 3 , 21.6 mmol acetic acid, 2 h stirring
-
Yield : 88%
Hydrolysis to this compound 4,9-Dioxide (5)
Acidic Hydrolysis of 4
Heating 4 with hydrochloric acid induces hydrolysis of the acetoxymethyl group, forming the furo[3,4-b]quinoxaline core.
-
Conditions : 5 mmol 4 , 6 M HCl, reflux, 2 h
-
Yield : 78%
-
Characterization : NMR (DMSO) δ 8.55 (dd, 1H, H-5, ), 8.57 (dd, 1H, H-8, ).
Functionalization via Amination and Ring Expansion
Reaction of 3 with Ammonia and Amines
Treatment of 3 with excess ammonia or primary amines (e.g., methylamine, cyclohexylamine) in acetonitrile generates pyrrolo[3,4-b]quinoxaline derivatives via nucleophilic substitution and cyclization.
-
Example : Reaction with cyclohexylamine yields 2-cyclohexyl-6,7-difluoro-1-oxo-1,3-dihydropyrrolo[3,4-b]quinoxaline 4,9-dioxide (6b ).
Mechanistic Insights and Optimization
Beirut Reaction Mechanism
The reaction begins with deprotonation of ethyl acetoacetate by triethylamine, forming a resonance-stabilized enolate. Nucleophilic attack on the electrophilic nitrogen of benzofuroxane (1 ) initiates cyclization, followed by elimination of water to restore aromaticity.
Bromination Selectivity
Bromination preferentially occurs at the methyl group of 2 due to the electron-withdrawing effect of the quinoxaline dioxide system, which activates the α-hydrogens.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Intermediate |
|---|---|---|---|
| Beirut Reaction | EtOH, EtN, rt | 85–90 | 2 |
| Bromination | Br, DMF–CHCl, 80°C | 92 | 3 |
| Acetoxylation | AcOH, EtN, acetone | 88 | 4 |
| Hydrolysis | HCl, reflux | 78 | 5 |
| Cyclohexylamination | Cyclohexylamine, CHCN | 87 | 6b |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,3-dihydrofuro[3,4-b]quinoxaline, and how do they differ in efficiency?
- Methodological Answer : The compound is synthesized via two main approaches:
- One-pot multicomponent reactions using Fischer carbene complexes and o-alkynyl heteroaryl carbonyl derivatives. This method generates furo[3,4-b]quinoxaline intermediates in situ, enabling tandem cyclization and trapping with dienophiles .
- Stepwise condensation of o-phenylenediamine derivatives with reactive intermediates like arylhydrazines or 1,3-diketones under acidic conditions. For example, pyrazoloquinoxalines are formed via arylhydrazine-mediated cyclization .
Q. How can researchers verify the purity and structural integrity of this compound derivatives?
- Analytical Workflow :
- Spectroscopy : Use -NMR to confirm aromatic proton environments (δ 6.50–8.71 ppm for fused rings) and IR to detect NH (ν ~3350 cm) or C=O (ν ~1700 cm) groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weights (e.g., CHN: m/z 184.1973) .
- Chromatography : HPLC with UV detection (λ ~254 nm) assesses purity (>95% recommended for biological assays) .
Q. What biological screening models are used to evaluate this compound derivatives?
- Standard Assays :
- Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assays on cell lines (e.g., breast MCF-7, lung A549) to determine IC values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, with IC values compared to reference inhibitors .
Advanced Research Questions
Q. How do substituents on the quinoxaline core influence bioactivity?
- Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., Cl, Br): Enhance antimicrobial potency by increasing electrophilicity and membrane penetration .
- Methoxy Groups : Improve solubility and pharmacokinetics (e.g., 3,6-dimethoxy derivatives show 2-fold higher bioavailability) .
- Bulkier Substituents (e.g., arylpiperidine): Modulate selectivity for cancer vs. normal cells (e.g., 2-{[1-(3-chloro-4-fluorobenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline inhibits EGFR with IC = 0.8 µM) .
Q. What mechanistic pathways explain the formation of furoquinoxaline intermediates in one-pot reactions?
- Proposed Mechanism :
Coupling : Fischer carbene complexes react with 2-alkynyl-3-quinoxaline carbonyl derivatives to form propargyl intermediates.
Cyclization : Base-mediated intramolecular cyclization generates furo[3,4-b]quinoxaline via a 5-endo-dig pathway.
Trapping : Dienophiles (e.g., maleimides) undergo [4+2] cycloaddition to stabilize intermediates .
- Key Evidence : DFT calculations and isotopic labeling confirm regioselectivity in cyclization steps .
Q. How can researchers resolve contradictions in reported synthetic yields for furoquinoxaline derivatives?
- Experimental Optimization :
- Catalyst Screening : Compare ZrO-catalyzed methods (yields ~85%) vs. SnCl-mediated routes (yields ~70%) under varying temperatures (60–120°C) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side-product formation .
- Byproduct Analysis : Use LC-MS to identify competing pathways (e.g., over-oxidation or dimerization) .
Q. What strategies mitigate scalability challenges in furoquinoxaline synthesis?
- Green Chemistry Approaches :
- Microwave-Assisted Synthesis : Reduces reaction time from 24 h to 2 h with comparable yields (75–80%) .
- Flow Chemistry : Continuous flow systems minimize exothermic risks in large-scale cyclization steps .
- Solvent Recycling : Ethanol/water mixtures enable eco-friendly purification via recrystallization .
Critical Research Gaps
- Mechanistic Ambiguities : Limited data on CH-acid insertion into unsubstituted quinoxaline nuclei .
- Toxicity Profiling : Most studies lack in vivo toxicity data (e.g., hepatotoxicity, genotoxicity) .
- Advanced Catalysis : Immature use of asymmetric catalysis for enantioselective furoquinoxaline synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
